Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl
Description
2,6-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups (2,6-xylyl and 3,5-xylyl) connected by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play significant roles in various chemical and biological processes, including the stabilization of protein structures and the formation of certain pharmaceuticals .
Properties
CAS No. |
65104-34-9 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
InChI Key |
MMXSWXFYBANZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-xylyl 3,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is advantageous due to its simplicity and scalability.
Another method involves the oxidation of the corresponding thiols. Thiols can be synthesized from alkyl halides, and their oxidation leads to the formation of disulfides. This process can be carried out using various oxidizing agents, including hydrogen peroxide (H2O2), iodine (I2), and other mild oxidants .
Industrial Production Methods
In industrial settings, the production of 2,6-xylyl 3,5-xylyl disulfide often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to obtain high-purity disulfide compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₈S₂
- Molecular Weight : 274.4 g/mol
- IUPAC Name : 1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene
- CAS Number : 65104-34-9
The compound features two bulky dimethylphenyl groups connected by a disulfide bond. This unique structure imparts specific steric and electronic properties that influence its reactivity and applications.
Chemistry
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl serves as a precursor in the synthesis of high-performance polymers. Its ability to undergo redox reactions makes it valuable in developing materials with enhanced thermal stability and mechanical properties.
Biology
In biological research, disulfides play a crucial role in protein folding and stability. The compound is utilized to study protein interactions and functions due to its ability to form disulfide linkages that mimic natural protein structures. For instance:
- Proteomics : It aids in understanding protein structures by stabilizing folded states.
- Antimicrobial Activity : Similar compounds have shown potential antibacterial properties against strains like Staphylococcus aureus.
Medicine
The disulfide bond is of particular interest in pharmaceutical development. Compounds containing disulfides are investigated for their roles in drug delivery systems, leveraging their ability to release therapeutic agents in response to specific cellular environments (e.g., higher glutathione levels in cancer cells).
Case Study 1: Redox Reactions in Polymer Systems
Research highlighted the role of disulfide bonds in facilitating dynamic exchange reactions within polymer systems. This compound was shown to enhance the mechanical properties of polymers through its ability to undergo redox reactions.
Case Study 2: Drug Delivery Applications
Disulfide-containing polymers have been explored for their ability to respond to cellular conditions. These systems utilize the unique properties of disulfides for controlled release of drugs, demonstrating potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2,6-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its disulfide and thiol forms. This redox activity allows it to participate in various biochemical processes, including the modulation of protein function through the formation and reduction of disulfide bonds. The compound can interact with molecular targets such as enzymes and signaling proteins, influencing pathways related to oxidative stress and cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Di(3,5-xylyl) disulfide: Similar structure but with different substitution patterns on the aromatic rings.
Di(2,6-xylyl) disulfide: Similar structure but with different substitution patterns on the aromatic rings.
Diphenyl disulfide: Lacks the methyl groups present in 2,6-xylyl 3,5-xylyl disulfide.
Uniqueness
2,6-Xylyl 3,5-xylyl disulfide is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both 2,6-xylyl and 3,5-xylyl groups provides a distinct steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological molecules .
Biological Activity
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl, also known as bis(2,6-dimethylphenyl) disulfide, is an organic compound characterized by a disulfide bond connecting two aromatic rings. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula: C16H18S2
- Molecular Weight: 274.441 g/mol
- LogP: 5.65 (indicating lipophilicity)
The compound's unique structure arises from the presence of sulfur atoms within its molecular framework, influencing its chemical reactivity and biological activity. The methyl groups on the aromatic rings play a significant role in its interactions with biological molecules.
Synthesis Methods
This compound can be synthesized through various methods, including oxidative polymerization. This process has been shown to yield high molecular weight polymers that exhibit solubility in common organic solvents .
Interaction with Biological Molecules
Disulfides are known for their ability to interact with thiol-containing proteins and enzymes through oxidation-reduction processes. Such interactions can lead to modifications in protein function and stability, which are essential for understanding potential therapeutic applications or toxicity profiles associated with this compound .
Key Findings:
- Disulfide compounds can undergo reduction to thiols under reducing conditions, leading to various substitution reactions involving the aromatic rings.
- The specific positioning of methyl groups on the aromatic rings influences both chemical reactivity and potential biological activities compared to other similar compounds.
Case Studies
- Polymerization Studies:
-
Cytotoxicity Assessments:
- While specific cytotoxicity data for this compound is limited, studies on related disulfides suggest that modifications on aromatic rings significantly affect their antiproliferative properties against cancer cell lines. For instance, compounds with specific substitutions have shown promising results against various cancer cell lines .
Comparative Analysis
A comparative analysis of related disulfide compounds reveals distinct biological activities influenced by structural variations:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Disulfide, bis(2,5-dimethylphenyl) | C16H18S2 | Different methyl substitution pattern |
| Disulfide, bis(4-methylphenyl) | C16H18S2 | Contains para-substituted phenyl groups |
| Disulfide, bis(3-methoxyphenyl) | C16H18S2 | Incorporates methoxy groups affecting solubility |
The unique methyl group positioning in this compound enhances its reactivity and potential biological activities compared to other disulfides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
